Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that features a six-membered ring containing five methylene bridges and one amine bridge. This compound is a derivative of piperidine and pyridine, both of which are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. This process typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions . Another method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which yields piperidine derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is preferred due to its efficiency and scalability . Additionally, continuous flow reactions and microwave irradiation techniques have been developed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with varying degrees of saturation .
Scientific Research Applications
Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in various pharmaceutical applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, commonly found in natural products and pharmaceuticals
Uniqueness
Piperidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable subject of study .
Properties
CAS No. |
62326-46-9 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-11(6-5-7-13-10)12(15)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
LYRPVPPBNYIAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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